2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-18-10-6-2-4-9(8-10)5-3-7-11(12(14)15)13(16)17/h2-8H,1H3,(H,14,15)(H,16,17)/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLHHXROZCJFQL-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC=C(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C=C(C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (CAS No. 14160-39-5). While specific experimental data for this compound is limited in publicly available literature, this document consolidates foundational chemical principles, data from structurally related compounds, and established synthetic methodologies to offer a robust scientific resource. The guide details a proposed synthesis via Knoevenagel-Doebner condensation, outlines expected physicochemical properties, and predicts spectroscopic characteristics. Furthermore, it explores the potential for biological activity based on the known pharmacology of related malonic acid and cinnamic acid derivatives, positioning this molecule as a compound of interest for further investigation in medicinal chemistry and materials science.

Introduction and Chemical Identity

2-(3-(3-Methoxyphenyl)allylidene)malonic acid, with the IUPAC name 2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid, is a dicarboxylic acid featuring a conjugated system derived from 3-methoxycinnamaldehyde and malonic acid. Its structure, characterized by the allylidene linkage to a malonic acid moiety, presents several key features for potential chemical and biological interactions. The methoxy-substituted phenyl group, the extended π-conjugation, and the two carboxylic acid groups suggest potential for diverse chemical reactivity and biological targeting.

The core structure is a derivative of cinnamic acid, a class of compounds known for a wide range of biological activities. The presence of the malonic acid group introduces two acidic protons and the potential for chelation or bidentate binding to biological targets.

Table 1: Chemical Identity of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

| Identifier | Value |

| CAS Number | 14160-39-5 |

| Molecular Formula | C13H12O5 |

| Molecular Weight | 248.23 g/mol |

| IUPAC Name | 2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid |

| Canonical SMILES | COC1=CC(=CC=C1)C=CC=C(C(=O)O)C(=O)O |

| InChI Key | MGLHHXROZCJFQL-HWKANZROSA-N |

Physicochemical Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Context |

| Melting Point | Expected to be a solid with a defined melting point, likely above that of malonic acid (135 °C) due to increased molecular weight and conjugation. | Malonic acid has a melting point of 132-135 °C (dec.)[1]. Increased molecular size and crystal lattice energy would suggest a higher melting point. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents like ethanol, methanol, DMSO, and DMF. | The presence of two carboxylic acid groups will impart some water solubility, but the larger hydrophobic phenyl and allyl groups will limit it. Malonic acid itself is soluble in water[1]. |

| pKa | Expected to have two pKa values, similar to malonic acid (pKa1 ≈ 2.8, pKa2 ≈ 5.7), potentially slightly altered by the conjugated system. | The electron-withdrawing nature of the allylidene group may slightly increase the acidity of the carboxylic protons compared to malonic acid. |

| Appearance | Likely a crystalline solid, potentially off-white to pale yellow in color. | Many conjugated organic acids appear as crystalline solids. |

Synthesis and Purification

The most logical and established synthetic route to 2-(3-(3-Methoxyphenyl)allylidene)malonic acid is the Knoevenagel condensation, specifically the Doebner modification, which is well-suited for the reaction of aromatic aldehydes with malonic acid to form cinnamic acid derivatives[2]. This reaction involves the base-catalyzed condensation of 3-methoxycinnamaldehyde with malonic acid, followed by in-situ decarboxylation of the intermediate.

Proposed Synthetic Protocol: Knoevenagel-Doebner Condensation

This protocol is based on established procedures for similar condensations[3][4].

Materials:

-

3-Methoxycinnamaldehyde

-

Malonic acid

-

Pyridine (as both solvent and catalyst)

-

Piperidine (catalytic amount, optional)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-methoxycinnamaldehyde (1 equivalent) and malonic acid (1.1-1.5 equivalents).

-

Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux (or maintain at a specific temperature, e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours, often indicated by the cessation of CO2 evolution.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 2-(3-(3-Methoxyphenyl)allylidene)malonic acid.

Causality Behind Experimental Choices:

-

Excess Malonic Acid: Using a slight excess of malonic acid helps to drive the reaction to completion.

-

Pyridine and Piperidine: Pyridine acts as a basic catalyst and a solvent. Piperidine is a stronger base and is often used to accelerate the initial condensation step[2].

-

Acidic Workup: The product is a carboxylic acid, which is deprotonated (and thus soluble) in the basic reaction mixture. Acidification is necessary to protonate the carboxylate, rendering the product insoluble and causing it to precipitate.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Chemical Reactivity and Stability

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, as with many carboxylic acids, decarboxylation may occur at elevated temperatures. The conjugated double bond system is susceptible to polymerization, especially in the presence of light or radical initiators. It should be stored in a cool, dark place.

-

Reactivity: The primary sites of reactivity are the carboxylic acid groups and the conjugated system.

-

Carboxylic Acid Groups: These groups can undergo typical reactions such as esterification, amidation, and reduction.

-

Conjugated System: The double bonds are activated towards nucleophilic addition (Michael addition) due to the electron-withdrawing carboxylic acid groups. They can also participate in cycloaddition reactions and are susceptible to oxidation or reduction.

-

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

-

-COOH Protons: A broad singlet is expected in the downfield region (δ 10-13 ppm), characteristic of carboxylic acid protons.

-

Aromatic Protons: The four protons on the methoxy-substituted benzene ring will appear in the aromatic region (δ 6.8-7.5 ppm) with characteristic splitting patterns (doublets, triplets, or multiplets) depending on their coupling.

-

Vinyl and Allylic Protons: The three protons of the allylidene chain will appear in the vinyl region (δ 6.0-8.0 ppm). The coupling between these protons will result in complex splitting patterns (e.g., doublets of doublets).

-

Methoxy Protons: A sharp singlet corresponding to the three protons of the -OCH3 group is expected around δ 3.8 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbons (-COOH): Resonances for the two carboxylic acid carbons are expected in the downfield region (δ 165-185 ppm)[5][6].

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the methoxy group being the most shielded.

-

Alkene Carbons: The three carbons of the allylidene chain will resonate in the alkene region (δ 120-150 ppm).

-

Methoxy Carbon: The carbon of the -OCH3 group is expected to appear around δ 55 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show the following characteristic absorption bands[7][8]:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which will likely overlap with the C-H stretching region[5].

-

C-H Stretch (Aromatic and Vinyl): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic - Methoxy): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band around 1700-1725 cm⁻¹. Conjugation with the double bond system will likely shift this to a lower wavenumber compared to a saturated carboxylic acid[5].

-

C=C Stretch (Alkene and Aromatic): Medium to strong absorption bands in the 1580-1650 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid and Ether): Strong absorption bands in the 1200-1320 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 248 would be expected. The fragmentation pattern would likely involve[9][10][11][12]:

-

Loss of H₂O: [M - H₂O]⁺ at m/z 230.

-

Loss of COOH: [M - COOH]⁺ at m/z 203.

-

Loss of CO₂: [M - CO₂]⁺ at m/z 204, followed by another loss of CO to give a fragment at m/z 176.

-

Cleavage of the allylic bond.

Potential Biological Activity and Applications

While no specific biological studies on 2-(3-(3-Methoxyphenyl)allylidene)malonic acid have been found, its structural motifs are present in molecules with known biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.

-

Anticancer Potential: Cinnamic acid derivatives and compounds with the 3,4,5-trimethoxyphenyl or similar substitution patterns are known to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.

-

Anti-inflammatory Activity: Some malonate derivatives have been investigated as inhibitors of inflammatory signaling pathways.

-

Enzyme Inhibition: The dicarboxylic acid moiety could act as a pharmacophore for enzymes that bind dicarboxylate substrates, such as histone deacetylases (HDACs) or malonyl-CoA decarboxylase[13][14].

The potential mechanism of action could involve the inhibition of key enzymes or interference with signaling pathways. A hypothetical signaling pathway that could be targeted is the tubulin polymerization pathway, crucial for cell division.

Caption: Hypothetical inhibition of tubulin polymerization by the target compound.

Safety and Handling

A safety data sheet for 2-(3-(3-Methoxyphenyl)allylidene)malonic acid indicates that it should be handled with care[15]. General safety precautions for handling fine chemicals should be observed:

-

Use in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse thoroughly with water.

The precursors, malonic acid and 3-methoxybenzaldehyde, also have their own specific hazards and should be handled according to their respective safety data sheets[1][16][17][18].

Conclusion

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a readily synthesizable compound via the Knoevenagel-Doebner condensation. While specific experimental data on its properties are scarce, its chemical structure suggests it is a promising candidate for further research, particularly in the fields of medicinal chemistry and materials science. Its conjugated system and dicarboxylic acid functionality provide a versatile scaffold for developing novel therapeutics or functional materials. This guide provides a foundational understanding of its chemistry and a strong basis for future experimental investigation.

References

-

The fragmentations of substituted cinnamic acids after electron impact. (n.d.). CORE. Retrieved from [Link]

-

Interpreting Infrared Spectra. (2023, November 6). Chemistry LibreTexts. Retrieved from [Link]

-

MS spectra showing fragmentation patterns of cinnamic acid derivatives... (n.d.). ResearchGate. Retrieved from [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

-

Single stage electrospray mass spectrum of trans-cinnamic acid in... (n.d.). ResearchGate. Retrieved from [Link]

-

Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. (2024, August 8). MDPI. Retrieved from [Link]

-

IR: carboxylic acids. (n.d.). University of Calgary. Retrieved from [Link]

-

Knoevenagel Condensation. (n.d.). Scribd. Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. (n.d.). ACD/Labs. Retrieved from [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect. (2023, March 4). YouTube. Retrieved from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

The condensation of aldehydes with malonic acid. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

Malonic acid - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000691). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents. (n.d.). PubMed. Retrieved from [Link]

-

Computer-Aided Strategy on 5-(Substituted benzylidene) Thiazolidine-2,4-Diones to Develop New and Potent PTP1B Inhibitors: QSAR Modeling, Molecular Docking, Molecular Dynamics, PASS Predictions, and DFT Investigations. (n.d.). MDPI. Retrieved from [Link]

-

3D-QSAR studies on malonyl coenzyme A decarboxylase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. (2023, January 23). ResearchGate. Retrieved from [Link]

-

Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. (n.d.). MDPI. Retrieved from [Link]

-

N′-[(E)-3-(4-Hydroxy-3-methoxyphenyl)allylidene]isonicotinohydrazide. (n.d.). National Institutes of Health. Retrieved from [Link]

-

N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scribd.com [scribd.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics [mdpi.com]

- 13. Design, synthesis, 3D pharmacophore, QSAR, and docking studies of carboxylic acid derivatives as Histone Deacetylase inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3D-QSAR studies on malonyl coenzyme A decarboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. westliberty.edu [westliberty.edu]

A Technical Guide to the Structural Elucidation of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Introduction: From Name to Hypothesis

The compound name, 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, implies a specific molecular architecture. This structure is logically hypothesized to arise from a Knoevenagel condensation, a classic carbon-carbon bond-forming reaction.[1] This reaction involves the nucleophilic addition of an active methylene compound, in this case, malonic acid, to the carbonyl group of an aldehyde, 3-methoxycinnamaldehyde, followed by dehydration.[2][3]

The resulting structure, with a molecular formula of C₁₃H₁₂O₅ and a molecular weight of 248.23 g/mol , presents a fascinating array of structural features for verification: a disubstituted aromatic ring, a conjugated π-system involving an allylidene bridge, and a dicarboxylic acid moiety. This guide provides an in-depth, multi-technique approach to rigorously confirm this hypothesized structure, moving from foundational molecular formula confirmation to a detailed atomic-level connectivity map.

The Elucidation Workflow: An Orthogonal Approach

A robust structure elucidation relies not on a single piece of evidence but on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the puzzle, and together, they build an irrefutable case for the final structure.

Caption: Overall workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Foundation

Expertise & Experience: The first and most fundamental question is: what is the elemental composition? While low-resolution MS provides a nominal mass, it cannot distinguish between isobaric compounds (molecules with the same integer mass but different formulas). High-resolution mass spectrometry (HRMS) is indispensable as it measures mass with high accuracy (typically <5 ppm), allowing for the unambiguous determination of the molecular formula.[4][5] This provides the bedrock upon which all further structural analysis is built.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.

-

Analysis: Analyze the ions using a high-resolution mass analyzer such as an Orbitrap or a Time-of-Flight (TOF) instrument.[6]

-

Data Processing: Compare the measured accurate mass of the most abundant ion to the theoretical mass calculated for the hypothesized formula.

Expected Data & Interpretation

The analysis must yield an ion whose measured mass corresponds tightly to the calculated exact mass for the proposed formula, C₁₃H₁₂O₅.

| Ion | Theoretical Exact Mass | Expected Measured Mass (±5 ppm) |

| [M-H]⁻ (C₁₃H₁₁O₅⁻) | 247.06065 | 247.05941 - 247.06189 |

| [M+H]⁺ (C₁₃H₁₃O₅⁺) | 249.07629 | 249.07505 - 249.07753 |

A result within this range provides high confidence in the elemental composition, validating the initial hypothesis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[7] For our target compound, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O bonds, the C=C bonds of the alkene and aromatic ring, and the C-O bond of the methoxy group. The unique broadness of the carboxylic acid O-H stretch is a hallmark feature, resulting from strong intermolecular hydrogen bonding.[8][9]

Experimental Protocol: FTIR-ATR

-

Sample Placement: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum.

Expected Data & Interpretation

The IR spectrum serves as a qualitative fingerprint, confirming the presence of the expected functional building blocks.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Key Characteristics |

| Carboxylic Acid | O–H stretch | 3300 - 2500 | Very broad absorption due to hydrogen-bonded dimers, often overlapping with C-H stretches.[10] |

| Conjugated Carboxylic Acid | C=O stretch | 1710 - 1680 | Strong, sharp absorption. The frequency is lowered from a typical saturated acid (~1760-1710 cm⁻¹) due to conjugation.[9][11] |

| Alkene & Aromatic | C=C stretch | 1650 - 1500 | Medium to strong absorptions. |

| Aryl Ether & Carboxylic Acid | C–O stretch | 1320 - 1210 | Strong intensity bands.[9] |

| Aromatic | C–H stretch | ~3100 - 3000 | Sharp peaks, typically of weaker intensity, appearing just above 3000 cm⁻¹. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Experience: NMR spectroscopy provides the most detailed picture of the molecular structure, establishing the carbon skeleton and the precise connectivity between atoms. A full suite of 1D and 2D NMR experiments is required to solve the puzzle completely.[12]

¹H NMR: Mapping the Proton Environment

Objective: To identify every chemically distinct proton, determine their relative numbers (integration), and deduce their neighboring protons through spin-spin coupling (multiplicity).

Protocol: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is excellent for observing exchangeable acidic protons) and acquire the spectrum on a 400 MHz or higher spectrometer.[13]

Predicted Spectrum & Interpretation:

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

| Ha | ~12-13 | Broad Singlet | 2H | -COOH protons. Highly deshielded and often broad due to hydrogen bonding and exchange.[14][15] |

| Hb | ~7.8 | Doublet | 1H | Allylic CH . Deshielded due to its position alpha to two carbonyl groups and conjugation. Coupled to Hc. |

| Hc | ~7.5 | Doublet | 1H | Vinylic CH . Part of the cinnamyl system. The large coupling constant with Hb (~15-16 Hz) is diagnostic of a trans (E) configuration across the double bond. |

| Hd-Hg | ~6.9 - 7.4 | Multiplets | 4H | Aromatic CH . The protons on the 1,3-disubstituted (meta) ring will exhibit a complex splitting pattern. |

| Hh | ~3.8 | Singlet | 3H | -OCH₃ protons. A characteristic sharp singlet in a region typical for methoxy groups attached to an aromatic ring. |

¹³C NMR & DEPT: The Carbon Skeleton

Objective: To identify all unique carbon atoms and classify them as quaternary (C), methine (CH), methylene (CH₂), or methyl (CH₃).

Protocol: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT-135 experiment shows CH/CH₃ signals as positive and CH₂ signals as negative, while quaternary carbons are absent.

Predicted Spectrum & Interpretation:

| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment & Rationale |

| ~165-170 | Absent | -COOH (Carboxyl carbons). Two signals are expected. They are deshielded due to the attached oxygens. α,β-unsaturated acids appear in this upfield range of the carboxyl region.[10][14] |

| ~120-160 | Absent or + | Aromatic & Vinylic Carbons . Six aromatic and three vinylic carbons are expected. The carbon attached to the methoxy group (C3') will be the most deshielded (~160 ppm). DEPT helps assign the protonated carbons.[16] |

| ~115 | Absent | Malonic Carbon (=C<) . Quaternary carbon of the malonic acid moiety. |

| ~55 | + | -OCH₃ (Methoxy carbon). A characteristic signal for a methoxy group. |

2D NMR (COSY & HMBC): Assembling the Pieces

Objective: To unambiguously establish bond-by-bond connectivity. COSY identifies protons coupled to each other (typically through 2-3 bonds), while HMBC identifies longer-range couplings between protons and carbons (2-3 bonds), which is crucial for linking molecular fragments.[17][18]

Interpretation of Key Correlations:

-

COSY (Correlation Spectroscopy):

-

A strong cross-peak between the vinylic proton (Hc, ~7.5 ppm) and the allylic proton (Hb, ~7.8 ppm) will confirm their direct coupling.

-

A network of cross-peaks in the aromatic region (~6.9-7.4 ppm) will confirm the connectivity within the phenyl ring.

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for connecting the isolated spin systems.

Caption: Key HMBC correlations confirming fragment connectivity.

-

Methoxy-to-Ring: A correlation from the methoxy protons (Hh, ~3.8 ppm) to the aromatic carbon C3' (~160 ppm) definitively places the methoxy group on the ring.

-

Chain-to-Ring: Correlations from the vinylic proton Hc to carbons of the aromatic ring will link the allylidene chain to the phenyl group.

-

Chain-to-Malonate: Crucially, correlations from the allylic proton Hb to the quaternary malonic carbon (~115 ppm) and the two carboxyl carbons (~165-170 ppm) will connect the entire side chain, confirming the "allylidene-malonic acid" linkage.

Conclusion: A Unified Structural Confirmation

The collective evidence provides an unambiguous confirmation of the structure of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid.

-

HRMS establishes the correct elemental formula: C₁₃H₁₂O₅.

-

FTIR confirms the presence of all key functional groups: carboxylic acid, conjugated alkene, and an aryl ether.

-

¹H and ¹³C NMR provide a complete census of all proton and carbon environments, consistent with the proposed structure.

-

COSY and HMBC definitively piece together the molecular fragments—the methoxyphenyl group, the trans-allylidene bridge, and the malonic acid head—into a single, validated molecular architecture.

This rigorous, multi-faceted approach ensures the highest level of scientific integrity and confidence in the assigned structure, a critical requirement for any further research or development involving this compound.

References

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry. Retrieved from [Link]

- Pleasance, S., et al. (2016). High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media.

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Kalinowska, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. International Journal of Molecular Sciences, 22(20), 11116.

- Elyashberg, M. E., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 771-782.

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra. In Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). The spectroscopic (FT-IR, FT-Raman and 1H, 13C NMR) and theoretical studies of cinnamic acid and alkali metal cinnamates. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The COSY and HMBC correlations are referenced according to the pairs of.... Retrieved from [Link]

-

University of Connecticut. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]

-

HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

-

MDPI. (2023). Thymol Derivatives as Antimalarial Agents: Synthesis, Activity Against Plasmodium falciparum, ADMET Profiling, and Molecular Docking Insights. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2001). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). The condensation of aldehydes with malonic acid. Retrieved from [Link]

-

PubMed Central. (2009). An insight into high-resolution mass-spectrometry data. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

JoVE. (2023). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 6. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. emerypharma.com [emerypharma.com]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. researchgate.net [researchgate.net]

- 17. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid: A Putative Monocarboxylate Transporter Inhibitor for Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Candidate in Metabolic Targeting of Cancer

2-(3-(3-Methoxyphenyl)allylidene)malonic acid (CAS No. 14160-39-5) is a small molecule belonging to the broader class of cinnamic acid derivatives. While specific research on this particular compound is not extensively documented in publicly available literature, its structural features suggest a compelling potential as a modulator of key cellular metabolic pathways, particularly those implicated in cancer progression. This guide provides a technical overview of its proposed synthesis, hypothesized mechanism of action as a monocarboxylate transporter (MCT) inhibitor, and a framework for its experimental validation.

Cinnamic acid and its analogues are a well-established class of compounds with a diverse range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] A significant body of research has highlighted the ability of certain cinnamic acid derivatives to inhibit monocarboxylate transporters, a family of proteins crucial for the metabolic adaptability of cancer cells.[3][4] Given the structural similarities, 2-(3-(3-Methoxyphenyl)allylidene)malonic acid emerges as a molecule of interest for researchers focused on developing novel therapeutics that exploit the metabolic vulnerabilities of tumors.

Proposed Synthesis: A Pathway to Investigation

The synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid can be readily achieved through a Knoevenagel condensation reaction. This well-established method in organic chemistry involves the reaction of an aldehyde or ketone with an active methylene compound, in this case, 3-methoxycinnamaldehyde and malonic acid, respectively.

Synthetic Workflow: Knoevenagel Condensation

A plausible and efficient synthetic route is outlined below. The selection of a weak base as a catalyst is crucial for promoting the reaction while minimizing side products.

Caption: Proposed synthesis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxycinnamaldehyde (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, for example, piperidine or pyridine (0.1 equivalents).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(3-(3-Methoxyphenyl)allylidene)malonic acid.

-

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.[5][6]

Hypothesized Biological Activity: Targeting Cancer Metabolism

The structural resemblance of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid to known MCT inhibitors, such as α-cyano-4-hydroxycinnamic acid, forms the basis of its hypothesized biological activity.[3] MCTs, particularly MCT1 and MCT4, are critical for the survival and proliferation of highly glycolytic cancer cells.

The Role of Monocarboxylate Transporters in Oncology

Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[7] This metabolic state leads to the production of large amounts of lactic acid. To avoid intracellular acidification and maintain a high glycolytic flux, cancer cells upregulate MCTs to export lactate out of the cell.[8] This lactate can then be taken up by other cancer cells or stromal cells and used as a fuel source, creating a symbiotic metabolic relationship within the tumor microenvironment.[7]

Inhibition of MCTs disrupts this crucial lactate transport, leading to an accumulation of lactate inside the cancer cell.[8] This intracellular acidification can inhibit glycolysis and ultimately lead to cell death, making MCTs an attractive target for cancer therapy.[7][8]

Caption: Proposed mechanism of MCT inhibition in cancer cells.

Framework for Experimental Validation

To validate the hypothesized activity of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, a series of in vitro and cell-based assays are recommended.

In Vitro MCT Inhibition Assays

-

Objective: To determine the direct inhibitory effect of the compound on MCT1 and MCT4 activity.

-

Methodology:

-

Utilize cell lines engineered to overexpress either MCT1 or MCT4.

-

Perform radiolabeled lactate uptake or efflux assays. For uptake, cells are incubated with [¹⁴C]-lactate in the presence of varying concentrations of the test compound.

-

Measure the intracellular radioactivity to determine the rate of lactate transport.

-

Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of MCT activity.

-

Cell-Based Assays for Anticancer Activity

-

Objective: To assess the effect of the compound on the proliferation and viability of cancer cells.

-

Methodology:

-

Select a panel of cancer cell lines with varying levels of MCT1 and MCT4 expression and dependence on glycolysis.

-

Treat the cells with a range of concentrations of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid.

-

Perform cell viability assays (e.g., MTT or CellTiter-Glo) after a defined incubation period (e.g., 72 hours).

-

Determine the GI₅₀ (concentration for 50% growth inhibition) for each cell line.

-

Measure intracellular and extracellular lactate levels to confirm the on-target effect of MCT inhibition.

-

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale for Drug Development |

| Molecular Weight | ~248.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| logP | Moderately lipophilic | A balance is needed for membrane permeability and aqueous solubility. |

| Hydrogen Bond Donors | 2 (from the carboxylic acid) | Influences solubility and interactions with the biological target. |

| Hydrogen Bond Acceptors | 5 (from the oxygens) | Affects solubility and binding affinity. |

Future Directions and Therapeutic Potential

Should experimental validation confirm the hypothesized activity of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid as an MCT inhibitor, several avenues for further research would be warranted. Structure-activity relationship (SAR) studies could be initiated to optimize the potency and selectivity of the compound. Further investigation into its pharmacokinetic and pharmacodynamic properties would be essential for its development as a potential therapeutic agent.

The targeting of cancer metabolism is a rapidly evolving and promising field in oncology. Small molecules like 2-(3-(3-Methoxyphenyl)allylidene)malonic acid, which are predicted to modulate key metabolic pathways, represent valuable tools for both basic research and clinical translation. This guide provides a foundational framework for initiating the scientific inquiry into this promising, yet under-explored, chemical entity.

References

- Exploring monocarboxylate transporter inhibition for cancer treatment - PMC. (n.d.).

- Monocarboxylate Transporter | Inhibitors | MedChemExpress. (n.d.).

- What are MCT1 inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).

- Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds - ResearchGate. (2025, November 11).

- MCT Review | MCT inhibitor - Selleck Chemicals. (n.d.).

- Cas no 14160-39-5 (2-(3-(3-Methoxyphenyl)allylidene)malonic acid). (n.d.).

- Research Progress in the Biological Activities of 3,4,5-Trimethoxycinnamic Acid (TMCA) Derivatives | Request PDF - ResearchGate. (n.d.).

- Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality - MDPI. (2023, July 17).

- Natural and Synthetic Derivatives of Hydroxycinnamic Acid Modulating the Pathological Transformation of Amyloidogenic Proteins - PMC - PubMed Central. (n.d.).

- CAS No.14160-39-5 - 960化工网. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ferulic, Sinapic, 3,4-Dimethoxycinnamic Acid and Indomethacin Derivatives with Antioxidant, Anti-Inflammatory and Hypolipidemic Functionality [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 14160-39-5(2-(3-(3-Methoxyphenyl)allylidene)malonic acid) | Kuujia.com [kuujia.com]

- 6. 14160-39-5(2-(3-(3-Methoxyphenyl)allylidene)malonic acid) | Kuujia.com [kuujia.com]

- 7. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are MCT1 inhibitors and how do they work? [synapse.patsnap.com]

A Technical Guide to the Physicochemical Properties of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

Abstract: This document provides an in-depth technical analysis of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid (CAS No. 14160-39-5), a specialized organic compound with significant potential as a building block in synthetic chemistry. The guide is structured to deliver critical information to researchers, chemists, and drug development professionals, focusing on the compound's core physicochemical properties, synthetic pathways, reactivity, and analytical characterization. By integrating established chemical principles with detailed experimental protocols, this whitepaper serves as a comprehensive resource for the effective utilization of this versatile molecule in advanced research and development projects.

Compound Identification and Structure

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is a dicarboxylic acid derivative featuring a conjugated system that links a methoxy-substituted phenyl group to a malonic acid moiety. This unique arrangement of functional groups—a benzene ether, a conjugated diene system, and two carboxylic acids—imparts a distinct set of properties and reactivity, making it a valuable intermediate in organic synthesis.

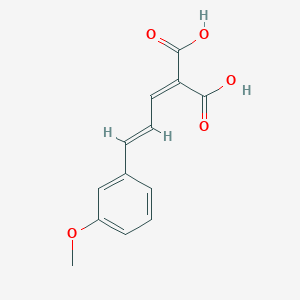

Chemical Structure

The structural framework of the molecule is pivotal to its chemical behavior. The electron-donating methoxy group on the phenyl ring influences the electron density of the conjugated system, while the two electron-withdrawing carboxylic acid groups at the terminus render the allylidene protons acidic and provide sites for a variety of chemical transformations.

Caption: Chemical structure of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid.

Nomenclature and Identifiers

Accurate identification is critical for regulatory compliance and scientific communication. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 14160-39-5 | [1][2][3][4] |

| Molecular Formula | C₁₃H₁₂O₅ | [1][][6] |

| Molecular Weight | 248.23 g/mol | [1][][6] |

| IUPAC Name | 2-[(E)-3-(3-methoxyphenyl)prop-2-enylidene]propanedioic acid | [][6] |

| Common Synonyms | (E)-2-(3-(3-Methoxyphenyl)allylidene)malonic acid, 2-[3-(3-Methoxyphenyl)prop-2-enylidene]propanedioic acid | [4][6] |

| InChI Key | MGLHHXROZCJFQL-HWKANZROSA-N | [] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, stability, and suitability for specific applications.

Summary of Properties

| Property | Value / Description | Source(s) |

| Physical Form | Expected to be a crystalline solid. | Inferred from malonic acid[7] |

| Density | 1.33 g/cm³ (Computed) | [] |

| Melting Point | Data not publicly available. Malonic acid melts at 135-137 °C and decomposes.[7][8] A similar behavior is expected. | |

| Boiling Point | Decomposes upon heating. | Inferred from malonic acid[7][8] |

| Solubility | Predicted to be soluble in polar organic solvents such as alcohols, ethers, and pyridine; sparingly soluble in water. | Inferred from malonic acid[7] |

| Acidity (pKa) | Not experimentally determined. Expected to have two pKa values similar to malonic acid (pKa₁ = 2.83, pKa₂ = 5.69) due to the two carboxylic acid groups.[8] | |

| Storage | Store sealed in a dry environment at 2-8°C.[1] | [1] |

Detailed Analysis

-

Acidity: The presence of two carboxylic acid groups makes this an acidic compound. The first proton is significantly more acidic than a simple carboxylic acid due to the stabilizing effect of the adjacent carboxyl group. The extended conjugation with the phenyl ring may slightly modulate these pKa values compared to unsubstituted malonic acid.[8]

-

Stability: The compound should be stored in a dry, cool environment to prevent potential degradation.[1] The allylidene group and the carboxylic acid functionalities are susceptible to decarboxylation at elevated temperatures, a characteristic feature of malonic acid derivatives.[9]

-

Solubility Profile: The polarity imparted by the two carboxylic acid groups is counterbalanced by the nonpolar phenyl and allyl components. This amphiphilic nature suggests solubility in a range of polar organic solvents but limited solubility in water, a critical consideration for reaction and purification solvent selection.

Synthesis and Reactivity

Understanding the synthetic route and inherent reactivity of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid is fundamental to its application as a chemical intermediate.

Synthetic Pathway: The Knoevenagel-Doebner Condensation

This compound is efficiently synthesized via the Knoevenagel condensation , a cornerstone reaction in organic chemistry for forming carbon-carbon double bonds.[9][10] Specifically, the Doebner modification is employed, which involves the reaction of an aldehyde (3-methoxycinnamaldehyde) with malonic acid using pyridine as both a catalyst and solvent.[9][11][12]

The mechanism proceeds through three key steps:

-

Enolate Formation: The basic catalyst (pyridine) deprotonates the active methylene group of malonic acid to form a nucleophilic enolate.[10]

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde, forming an aldol-type addition product.[10]

-

Dehydration and Decarboxylation: The intermediate alcohol is eliminated as water (dehydration) to form the α,β-unsaturated product. Under the conditions of the Doebner modification (refluxing pyridine), a concerted decarboxylation often occurs, although for the synthesis of the target dicarboxylic acid, conditions would be controlled to prevent this.[9][11]

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Detailed Synthetic Protocol

This protocol is a representative procedure based on the principles of the Knoevenagel-Doebner condensation.

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.0 eq) and 3-methoxycinnamaldehyde (1.0 eq).

-

Solvent/Catalyst Addition: Add anhydrous pyridine (serving as both solvent and catalyst) to the flask. The amount should be sufficient to dissolve the reactants upon gentle warming.

-

Reaction: Heat the mixture to reflux and maintain for the required duration (typically monitored by Thin Layer Chromatography, TLC). Causality Note: Pyridine's role as a weak base is crucial. It is strong enough to deprotonate malonic acid but not so strong as to cause self-condensation of the aldehyde, ensuring the desired cross-condensation reaction proceeds efficiently.[9]

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude solid with cold water to remove any remaining salts. Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 2-(3-(3-Methoxyphenyl)allylidene)malonic acid. The purity should be validated by melting point determination and spectroscopic analysis.

Chemical Reactivity

The molecule's reactivity is governed by its functional groups:

-

Carboxylic Acids: Can undergo standard reactions like esterification (with alcohols), conversion to acid chlorides (with thionyl chloride), and amide formation.

-

α,β-Unsaturated System: The conjugated double bonds are susceptible to nucleophilic addition reactions (Michael addition).

-

Decarboxylation: Heating, particularly in the presence of a base like pyridine, can lead to the loss of one molecule of CO₂, a common reaction for substituted malonic acids.[8][9]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not widely published, its structure allows for the confident prediction of key spectroscopic features. These predictions are essential for confirming the identity and purity of a synthesized sample.

Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | ~12-13 ppm: Broad singlet, 2H (acidic COOH protons).~6.8-7.5 ppm: Multiplets, 4H (aromatic protons) and 3H (vinylic protons).~3.8 ppm: Singlet, 3H (methoxy -OCH₃ protons). |

| ¹³C NMR | ~165-170 ppm: 2C (carbonyl carbons of COOH).~160 ppm: 1C (aromatic C-OCH₃).~115-140 ppm: Aromatic and vinylic carbons.~55 ppm: 1C (methoxy -OCH₃ carbon). |

| FT-IR (cm⁻¹) | ~2500-3300: Very broad O-H stretch (carboxylic acid).~1680-1710: Strong C=O stretch (carboxylic acid dimer).~1600-1620: C=C stretch (conjugated alkene).~1250: C-O stretch (aryl ether). |

| Mass Spec (MS) | [M]⁺ or [M-H]⁻: Expected molecular ion peak at m/z ≈ 248.07 (for C₁₃H₁₂O₅). Fragmentation may show loss of H₂O (m/z 230) and CO₂ (m/z 204). |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the carbon-hydrogen framework of the molecule.

-

Methodology: Dissolve a ~5-10 mg sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic protons are observable. Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

-

Validation: The observed chemical shifts, integration values (for ¹H), and coupling constants should match the predicted data, confirming the presence of all functional groups and their connectivity.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology: Prepare a sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Validation: The presence of characteristic absorption bands for O-H (broad), C=O, C=C, and C-O groups provides definitive evidence of the compound's structure.

-

-

Mass Spectrometry (MS):

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology: Use a technique like Electrospray Ionization (ESI) for accurate mass determination. The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.

-

Validation: The observed mass of the molecular ion must correspond to the calculated exact mass of C₁₃H₁₂O₅ (248.0685 Da), confirming the molecular formula.

-

Applications in Research and Development

2-(3-(3-Methoxyphenyl)allylidene)malonic acid is not an end-product but rather a versatile platform molecule.

-

Synthetic Building Block: Its multiple functional groups allow it to be a precursor for more complex molecular architectures. It can be used in the synthesis of heterocycles, polymers, and other fine chemicals.[1][]

-

Medicinal Chemistry: Malonic acid derivatives have been investigated for various therapeutic applications, including as anti-HIV agents.[13] The unique scaffold of this compound makes it an attractive starting point for designing novel enzyme inhibitors or receptor ligands in drug discovery programs. The conjugated system, in particular, is a common feature in pharmacologically active molecules.

References

-

Kuujia.com. Cas no 14160-39-5 (2-(3-(3-Methoxyphenyl)allylidene)malonic acid). Available at: [Link]

-

PubChem. 2-(3-Methoxyallylidene)malonic acid dimethyl ester. Available at: [Link]

-

PubChem. 2-[3-(3-methoxyphenyl)prop-2-enylidene]propanedioic Acid. Available at: [Link]

-

Pure Chemistry. Knoevenagel condensation mechanism and applications. Available at: [Link]

-

Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available at: [Link]

-

Wikipedia. Knoevenagel condensation. Available at: [Link]

-

J&K Scientific LLC. Knoevenagel Condensation. Available at: [Link]

-

L.S. College, Muzaffarpur. Knoevenagel condensation. Available at: [Link]

-

SpectraBase. 2-(3-Methoxyphenyl)-2-methyl-malonic acid diethyl ester. Available at: [Link]

- Zarenezhad, E. et al. (2021). Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research.

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000691). Available at: [Link]

- Szlosek, D., & Currie, D. (2016). Application and Mechanism of Malonic Acid as a Green Alternative for Protein-Crosslinking. Green and Sustainable Chemistry.

- Ghorbani-Vaghei, R. et al. (2021). Preparation, characterization, and application of a valine-malonic acid based-DES as a potent catalyst for the green synthesis of thiazolopyrimidines. Scientific Reports.

-

Turito. Malonic Acid - Formula, Significance, Properties. Available at: [Link]

-

Wikipedia. Malonic acid. Available at: [Link]

Sources

- 1. 14160-39-5|2-(3-(3-Methoxyphenyl)allylidene)malonic acid|BLD Pharm [bldpharm.com]

- 2. 14160-39-5(2-(3-(3-Methoxyphenyl)allylidene)malonic acid) | Kuujia.com [kuujia.com]

- 3. scbt.com [scbt.com]

- 4. 14160-39-5 CAS Manufactory [m.chemicalbook.com]

- 6. 2-[3-(3-methoxyphenyl)prop-2-enylidene]propanedioic Acid | C13H12O5 | CID 3473939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Malonic Acid - Formula, Significance, Properties | Turito [turito.com]

- 8. Malonic acid - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. purechemistry.org [purechemistry.org]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. lscollege.ac.in [lscollege.ac.in]

- 13. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Malonic Acid Derivatives: A Technical Guide to Unveiling Novel Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonic acid, a simple dicarboxylic acid, and its derivatives represent a versatile chemical scaffold with significant, yet not fully exploited, potential in therapeutic agent development.[1][2][3][4] This technical guide provides an in-depth exploration of the core therapeutic targets amenable to modulation by malonic acid derivatives. We will delve into the mechanistic underpinnings of their activity, focusing on key enzyme families and metabolic pathways implicated in a range of pathologies, from cancer to infectious diseases. This document is designed to serve as a comprehensive resource for researchers and drug development professionals, offering not only a survey of the current landscape but also actionable insights into experimental validation and future avenues of investigation.

Introduction: The Chemical Versatility of the Malonate Scaffold

Malonic acid's defining feature is its reactive methylene group flanked by two carboxyl groups. This unique structure provides a synthetically tractable platform for generating a diverse library of derivatives.[3][4] The ability to readily introduce various substituents allows for the fine-tuning of steric and electronic properties, enabling the design of molecules with high affinity and selectivity for specific biological targets. From simple esters and amides to more complex heterocyclic structures, the malonate core serves as a foundational building block in medicinal chemistry.[3]

Key Therapeutic Target Classes

The therapeutic efficacy of malonic acid derivatives stems from their ability to interact with and modulate the activity of several critical classes of enzymes and metabolic pathways.

Enzyme Inhibition: A Primary Mechanism of Action

A predominant mechanism through which malonic acid derivatives exert their biological effects is through competitive and non-competitive enzyme inhibition. Their structural similarity to natural substrates allows them to bind to the active sites of various enzymes, thereby blocking their catalytic function.[5]

One of the earliest and most classic examples of competitive inhibition involves malonic acid and its inhibitory effect on succinate dehydrogenase, a key enzyme in the citric acid cycle and the electron transport chain.[4][5] Malonate's structural resemblance to the enzyme's natural substrate, succinate, allows it to bind to the active site without undergoing a reaction, thus competitively inhibiting cellular respiration.[5] This fundamental interaction highlights the potential of malonic acid derivatives to target metabolic pathways that are dysregulated in diseases like cancer.

Fatty acid synthase (FASN) is a crucial enzyme responsible for the de novo synthesis of fatty acids.[6] In many cancer cells, FASN is overexpressed to meet the high demand for lipids required for membrane synthesis and signaling.[7] Malonyl-CoA is a fundamental building block in this process, making FASN an attractive target for inhibitors.[6][8][9] Malonic acid derivatives can be designed to mimic malonyl-CoA or to bind to other allosteric sites on the FASN complex, thereby inhibiting its activity and impeding cancer cell proliferation.[6][10] Inhibition of FASN by its derivatives can lead to an accumulation of malonyl-CoA, which in turn can have downstream effects on other metabolic pathways, such as mTOR signaling.[7]

-

Experimental Protocol: FASN Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a malonic acid derivative against FASN.

-

Materials: Purified human FASN, acetyl-CoA, malonyl-CoA, NADPH, spectrophotometer.

-

Procedure:

-

Prepare a reaction mixture containing buffer, NADPH, acetyl-CoA, and the test compound at various concentrations.

-

Initiate the reaction by adding purified FASN.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

-

Self-Validation: Run parallel reactions with a known FASN inhibitor (e.g., cerulenin) as a positive control and a vehicle control (e.g., DMSO) as a negative control. The results should demonstrate a dose-dependent inhibition by the test compound and the positive control, with no significant inhibition by the vehicle.

-

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins.[11][12] Their dysregulation is implicated in various cancers and other diseases.[12] Several HDAC inhibitors have been developed as anti-cancer drugs.[11] Malonic acid derivatives, particularly those incorporating a zinc-binding group like a hydroxamic acid, can effectively inhibit HDACs by chelating the zinc ion in the enzyme's active site.[13][14]

-

Visualization: HDAC Inhibition by a Malonic Acid Derivative

Caption: Mechanism of HDAC inhibition by a malonic acid derivative.

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[15][16] Their overexpression is associated with cancer invasion and metastasis.[16] Malonic acid-based hydroxamates have been designed as potent MMP inhibitors, demonstrating a non-substrate-like binding mode.[15][16][17] This unique binding was revealed through X-ray crystallography and has guided the structure-based design of more potent and selective inhibitors.[15][16][17][18]

In many cancer cells, there is a metabolic shift towards aerobic glycolysis, known as the Warburg effect. Lactate dehydrogenase A (LDH-A) is a key enzyme in this process, converting pyruvate to lactate. Malonic acid derivatives have been investigated as LDH-A inhibitors, demonstrating anti-proliferative activity in cancer cells.[19]

CD73 is an enzyme that plays a role in the production of adenosine in the tumor microenvironment, which has immunosuppressive effects.[20] Novel malonic acid non-nucleoside derivatives have been developed as potent CD73 inhibitors, showing promise for cancer immunotherapy.[20][21]

Modulation of Metabolic Pathways

Beyond direct enzyme inhibition, malonic acid derivatives can influence entire metabolic pathways, offering a broader therapeutic impact.

As previously discussed, targeting FASN can disrupt the entire fatty acid synthesis pathway, which is crucial for the survival and proliferation of cancer cells.[6][7]

Malonyl-CoA is a central metabolite that serves as a building block for fatty acid synthesis and also acts as an allosteric inhibitor of mitochondrial fatty acid oxidation.[22] The intracellular levels of malonyl-CoA are tightly regulated. Malonyl-CoA synthetase (ACSF3) provides a mitochondrial pathway for its generation from malonate.[22] Designing derivatives that can modulate the enzymes involved in malonyl-CoA synthesis or degradation could provide a novel approach to altering cellular metabolism.

-

Visualization: Malonyl-CoA Metabolic Hub

Caption: The central role of Malonyl-CoA in cellular metabolism.

Therapeutic Applications

The diverse range of biological targets for malonic acid derivatives translates into a broad spectrum of potential therapeutic applications.

Oncology

Cancer is a primary area where malonic acid derivatives show significant promise. Their ability to inhibit enzymes crucial for cancer cell metabolism and proliferation, such as FASN, HDACs, MMPs, and LDH-A, makes them attractive candidates for anti-cancer drug development.[19][23][24][25][26]

Infectious Diseases

The fatty acid synthesis pathway in bacteria (FAS-II) is distinct from the human pathway (FAS-I), presenting an opportunity for the development of selective antibacterial agents. Malonic acid derivatives that specifically inhibit bacterial FAS enzymes could serve as novel antibiotics.[9] Additionally, some derivatives have shown anti-HIV activity by inhibiting key viral enzymes.[27]

Neurological and Inflammatory Disorders

Emerging research suggests that malonic acid derivatives may have applications in other disease areas. For instance, certain derivatives have been synthesized as selective muscarinic receptor antagonists, which could be relevant for treating neurological disorders.[28]

Future Directions and Conclusion

The therapeutic potential of malonic acid derivatives is vast and continues to expand as our understanding of their biological targets deepens. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing derivatives.

-

Target Identification and Validation: To uncover novel biological targets and pathways modulated by this chemical class.

-

Combination Therapies: To explore the synergistic effects of malonic acid derivatives with other therapeutic agents.

References

-

Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data. [Link]

-

Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently - SciSpace. [Link]

-

Design and Synthesis of Malonic Acid-Based Inhibitors of Human Neutrophil Collagenase (MMP8) | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PubMed. [Link]

-

Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed. [Link]

-

Malonic Acid: Applications in Pharmaceutical Synthesis and Beyond. [Link]

-

Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed. [Link]

-

Malonic Acid: The ideal choice for a variety of industrial applications discover the impact of this chemical in transforming critical industries - Multichem. [Link]

-

Derivation of an anti-cancer drug nanocarrier using a malonic acid-based deep eutectic solvent as a functionalization agent - UM Research Repository. [Link]

-

The Crucial Role of Malonic Acid in Pharmaceutical Synthesis and Manufacturing. [Link]

-

Malonic acid - Wikipedia. [Link]

-

Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed. [Link]

-

The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PubMed Central. [Link]

-

Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed. [Link]

-

10.7: Enzyme Inhibition - Chemistry LibreTexts. [Link]

-

Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - R Discovery. [Link]

-

Competitive inhibition (video) - Khan Academy. [Link]

-

Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation. [Link]

-

Malonamic acid derivatives as M1 selective muscarinic receptor antagonists - PubMed. [Link]

-

Designing and Constructing a Novel Artificial Pathway for Malonic Acid Production Biologically - NIH. [Link]

-

The artificial synthetic pathway of malonic acid. (A) Oxaloacetic acid... - ResearchGate. [Link]

-

Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation. [Link]

-

A MALONIC ACID DERIVATIVE AS AN INTERMEDIATE IN FATTY ACID SYNTHESIS | Journal of the American Chemical Society. [Link]

-

Malonic Acid and Derivatives - ResearchGate. [Link]

-

Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PubMed Central. [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. [Link]

-

Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed. [Link]

-

Potential of Synthetic and Natural Compounds as Novel Histone Deacetylase Inhibitors for the Treatment of Hematological Malignancies - MDPI. [Link]

-

The Inhibitory Effects of Maclurin on Fatty Acid Synthase and Adipocyte Differentiation. [Link]

-

Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC - PubMed Central. [Link]

-

Malonic Acid and Derivatives - ResearchGate. [Link]

-

The whole metabolic pathway for 3-HP biosynthesis from malonic acid.... - ResearchGate. [Link]

-

Non-natural macrocyclic inhibitors of histone deacetylases: design, synthesis, and activity. [Link]

-

Showing metabocard for Malonic acid (HMDB0000691) - Human Metabolome Database. [Link]

-

Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Malonic Acid: The Ideal Choice for a Variety of Industrial Applications Discover the impact of this chemical in transforming critical industries. by International Chemical Supplier and Stockist in India [multichemindia.com]

- 3. Malonic acid - Wikipedia [en.wikipedia.org]

- 4. What is Malonic acid used for?_Chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scbt.com [scbt.com]

- 7. Impairment of Angiogenesis by Fatty Acid Synthase Inhibition Involves mTOR Malonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, and biological activity of boronic acid-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Non-natural macrocyclic inhibitors of histone deacetylases: design, synthesis, and activity. | Semantic Scholar [semanticscholar.org]

- 15. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Assessing the differential action on cancer cells of LDH-A inhibitors based on the N-hydroxyindole-2-carboxylate (NHI) and malonic (Mal) scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Design, synthesis and structure-activity relationship of malonic acid non-nucleoside derivatives as potent CD73 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Bis-substituted malonic acid hydroxamate derivatives as inhibitors of human neutrophil collagenase (MMP8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. eprints.um.edu.my [eprints.um.edu.my]

- 25. Design, Synthesis, and Anti-Prostate Cancer Potential of 2-(4-Nitrobenzyl) Malonates In Vitro and DAL Acute Oral Toxicity Assessment In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Anticancer Potential of Maslinic Acid and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Malonamic acid derivatives as M1 selective muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 2-(3-(3-Methoxyphenyl)allylidene)malonic acid

An In-Depth Technical Guide to 2-(3-(3-Methoxyphenyl)allylidene)malonic Acid: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of 2-(3-(3-methoxyphenyl)allylidene)malonic acid, a cinnamic acid derivative with potential applications in organic synthesis and medicinal chemistry. The guide details the historical context of its synthesis via the Knoevenagel condensation, provides a detailed experimental protocol, and explores its potential therapeutic applications by examining related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Introduction

2-(3-(3-Methoxyphenyl)allylidene)malonic acid belongs to the class of cinnamylidene malonic acids, which are derivatives of cinnamic acid. Cinnamic acids and their derivatives are a well-established class of compounds with a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The specific structure of 2-(3-(3-methoxyphenyl)allylidene)malonic acid, featuring a methoxy-substituted phenyl ring and a malonic acid group, suggests its potential as a versatile building block in organic synthesis and as a candidate for biological screening.

The core of its synthesis lies in the Knoevenagel condensation, a fundamental name reaction in organic chemistry discovered by Emil Knoevenagel in 1898. This reaction involves the nucleophilic addition of an active hydrogen compound (in this case, malonic acid) to a carbonyl group (3-methoxycinnamaldehyde), followed by a dehydration reaction.

Historical Context and Discovery

The choice of 3-methoxycinnamaldehyde as a starting material is significant. The methoxy group at the meta position of the phenyl ring can influence the electronic properties and reactivity of the molecule, as well as its biological activity. Research into cinnamaldehyde derivatives for various applications has been ongoing for decades, with a focus on their potential as therapeutic agents.

Synthesis and Mechanism

The synthesis of 2-(3-(3-methoxyphenyl)allylidene)malonic acid is achieved through a Knoevenagel condensation between 3-methoxycinnamaldehyde and malonic acid, typically in the presence of a basic catalyst such as piperidine or pyridine.

Reaction Mechanism

The reaction proceeds in the following steps:

-

Deprotonation: The basic catalyst removes a proton from the active methylene group of malonic acid, forming a carbanion.

-

Nucleophilic Addition: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-methoxycinnamaldehyde.

-

Protonation: The resulting alkoxide is protonated by the conjugate acid of the catalyst.

-

Dehydration: The intermediate alcohol undergoes dehydration to form the final product, 2-(3-(3-methoxyphenyl)allylidene)malonic acid.

Experimental Protocol

A representative experimental protocol for the synthesis of a related compound, 2-cyano-3-(3-methoxyphenyl)acrylic acid, is provided below. This can be adapted for the synthesis of 2-(3-(3-methoxyphenyl)allylidene)malonic acid by substituting cyanoacetic acid with malonic acid.

Materials:

-

3-methoxycinnamaldehyde

-

Malonic acid

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Distilled water

Procedure:

-

Dissolve 3-methoxycinnamaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in ethanol in a round-bottom flask.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the solution.

-